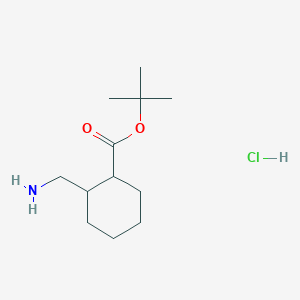![molecular formula C6H14Cl2N2 B14048609 trans-2,5-Diazabicyclo[4.2.0]octane 2hcl](/img/structure/B14048609.png)
trans-2,5-Diazabicyclo[4.2.0]octane 2hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-2,5-Diazabicyclo[4.2.0]octane 2HCl: is a bicyclic organic compound that contains two nitrogen atoms within its structure. This compound is known for its unique chemical properties and has been studied for various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-2,5-Diazabicyclo[4.2.0]octane 2HCl typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diamine with a dihalide in the presence of a base. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: trans-2,5-Diazabicyclo[4.2.0]octane 2HCl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the nitrogen atoms can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous conditions.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides; reactions may require catalysts or specific solvents.
Major Products Formed:
Oxidation: Formation of oxidized derivatives such as N-oxides.
Reduction: Formation of reduced derivatives with altered nitrogen functionalities.
Substitution: Formation of substituted derivatives with new functional groups attached to the nitrogen atoms.
Applications De Recherche Scientifique
Chemistry: trans-2,5-Diazabicyclo[4.2.0]octane 2HCl is used as a catalyst in various organic reactions, including the Baylis-Hillman reaction and Michael addition. Its unique structure allows it to facilitate these reactions efficiently.
Biology: In biological research, this compound has been studied for its potential as a ligand in receptor binding studies. It can interact with specific receptors and modulate their activity, making it valuable in pharmacological research.
Medicine: The compound has shown promise as a potential therapeutic agent for treating metabolic diseases such as type 2 diabetes. It acts as a modulator of glucagon-like peptide-1 (GLP-1) receptors, which play a crucial role in regulating insulin secretion and glucose metabolism .
Industry: In the industrial sector, this compound is used in the production of polymers and other advanced materials. Its ability to act as a catalyst in polymerization reactions makes it valuable for manufacturing high-performance materials.
Mécanisme D'action
The mechanism of action of trans-2,5-Diazabicyclo[4.2.0]octane 2HCl involves its interaction with specific molecular targets, such as GLP-1 receptors. By binding to these receptors, the compound can modulate their activity, leading to increased insulin secretion and improved glucose metabolism. This interaction is mediated through specific pathways that involve receptor activation and downstream signaling events .
Comparaison Avec Des Composés Similaires
tert-butyl trans-2,5-diazabicyclo[4.2.0]octane-2-carboxylate: This compound shares a similar bicyclic structure but has different functional groups attached, leading to distinct chemical properties and applications.
1,4-Diazabicyclo[2.2.2]octane (DABCO): Another bicyclic compound with two nitrogen atoms, commonly used as a catalyst in organic synthesis.
Uniqueness: trans-2,5-Diazabicyclo[4.2.0]octane 2HCl is unique due to its specific structural arrangement and the presence of two nitrogen atoms within the bicyclic framework. This unique structure imparts distinct chemical reactivity and makes it suitable for various applications in scientific research and industry.
Propriétés
Formule moléculaire |
C6H14Cl2N2 |
|---|---|
Poids moléculaire |
185.09 g/mol |
Nom IUPAC |
(1R,6R)-2,5-diazabicyclo[4.2.0]octane;dihydrochloride |
InChI |
InChI=1S/C6H12N2.2ClH/c1-2-6-5(1)7-3-4-8-6;;/h5-8H,1-4H2;2*1H/t5-,6-;;/m1../s1 |
Clé InChI |
YDHHOMAODDKZOZ-BNTLRKBRSA-N |
SMILES isomérique |
C1C[C@@H]2[C@@H]1NCCN2.Cl.Cl |
SMILES canonique |
C1CC2C1NCCN2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2,2'-Bifuran]-5,5'-diyldimethanamine](/img/structure/B14048548.png)

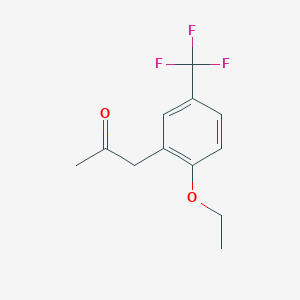
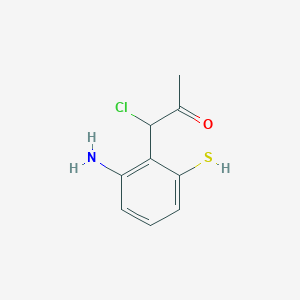
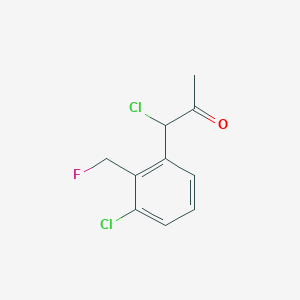
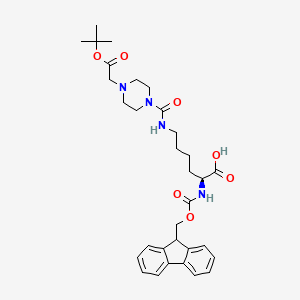
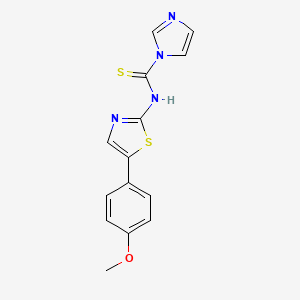

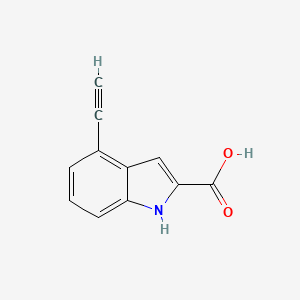
![[(2S,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate](/img/structure/B14048606.png)
![1-(7-Chloroimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B14048611.png)
